molecular formula C22H20N4O4S B2771400 N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428379-58-1

N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No. B2771400
CAS RN: 1428379-58-1
M. Wt: 436.49
InChI Key: ZTAJANVTHSUDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
The exact mass of the compound N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Studies

The compound’s carbonyl and heterocyclic moieties make it an interesting candidate for enzyme inhibition studies. Researchers can investigate its ability to inhibit specific enzymes involved in disease pathways. For instance, it could be tested against alkaline phosphatases (e.g., human tissue-nonspecific alkaline phosphatase, intestinal alkaline phosphatase) .

GPCR Ligands

G protein-coupled receptors (GPCRs) play essential roles in cellular signaling. Researchers can explore whether this compound acts as a ligand for specific GPCRs, potentially modulating physiological processes. Molecular modeling studies can predict its binding affinity and selectivity for different receptor subtypes .

Anti-HIV-1 Research

Indole derivatives have shown promise as anti-HIV agents. Considering the compound’s indole-like structure, researchers can evaluate its potential anti-HIV activity. Molecular docking studies could provide insights into its interactions with viral proteins .

Combinatorial Chemistry

The compound’s synthetic accessibility and diverse functional groups make it suitable for combinatorial chemistry. Researchers can use it as a building block to create libraries of analogs. High-throughput screening can identify derivatives with specific biological activities.

properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-19-10-15(11-26(19)16-4-2-1-3-5-16)21(29)25-8-6-17-18(12-25)31-22(23-17)24-20(28)14-7-9-30-13-14/h1-5,7,9,13,15H,6,8,10-12H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAJANVTHSUDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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